molecular formula C5H9NO3 B13188950 2-(Aminooxy)-2-cyclopropylacetic acid

2-(Aminooxy)-2-cyclopropylacetic acid

Cat. No.: B13188950
M. Wt: 131.13 g/mol
InChI Key: RCKSWBIMUAXHAT-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-cyclopropylacetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a cyclopropylacetic acid backbone. The aminooxy group is known for its reactivity, making this compound a valuable tool in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid typically involves the reaction of cyclopropylacetic acid with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base to form the aminooxy group. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminooxy)-2-cyclopropylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Aminooxy)-2-cyclopropylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group attacks the Schiff base linkage between pyridoxal phosphate and the enzyme, forming stable oxime complexes. This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis .

Comparison with Similar Compounds

Uniqueness: 2-(Aminooxy)-2-cyclopropylacetic acid is unique due to its cyclopropylacetic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-aminooxy-2-cyclopropylacetic acid

InChI

InChI=1S/C5H9NO3/c6-9-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)

InChI Key

RCKSWBIMUAXHAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)O)ON

Origin of Product

United States

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